1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane

Lipophilicity Drug-likeness CNS Drug Design

1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane (CAS 855383-57-2) belongs to the 6-oxa-3-azabicyclo[3.1.0]hexane class of conformationally constrained bicyclic morpholine analogs, a privileged scaffold in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of drug candidates. The parent unsubstituted scaffold (CAS 285-68-7) possesses a low computed logP (XLogP3-AA: -0.7) and a topological polar surface area (TPSA) of 24.6 Ų.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B12944355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC12CNCC1(O2)C
InChIInChI=1S/C6H11NO/c1-5-3-7-4-6(5,2)8-5/h7H,3-4H2,1-2H3
InChIKeyUBVVBPKZGZYVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane: A Constrained Morpholine Scaffold for Drug Discovery Procurement


1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane (CAS 855383-57-2) belongs to the 6-oxa-3-azabicyclo[3.1.0]hexane class of conformationally constrained bicyclic morpholine analogs, a privileged scaffold in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of drug candidates [1]. The parent unsubstituted scaffold (CAS 285-68-7) possesses a low computed logP (XLogP3-AA: -0.7) and a topological polar surface area (TPSA) of 24.6 Ų [2]. The 1,5-dimethyl substitution on the target compound alters these key drug-likeness parameters, making it a differentiated building block for lead optimization programs that require fine-tuned lipophilicity and steric bulk at the morpholine nitrogen [1].

Why 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane Cannot Be Replaced by Unsubstituted or Alternative Bicyclic Morpholine Analogs


Simple substitution of the 1,5-dimethyl derivative with the unsubstituted 6-oxa-3-azabicyclo[3.1.0]hexane core or the ring-expanded 6-oxa-3-azabicyclo[3.1.1]heptane is not a neutral exchange. The geminal dimethyl groups at the 1-position of the cyclopropane ring introduce steric hindrance near the morpholine oxygen, altering conformational preferences and reducing hydrogen-bond acceptor basicity compared to the parent scaffold [1]. Computed logP and TPSA differences between the unsubstituted core and the dimethyl analog directly impact membrane permeability and solubility profiles, which are critical for CNS drug design and oral bioavailability optimization [2]. Furthermore, patent literature demonstrates specific utility of the 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate substructure as a chiral raw material for the synthesis of upadacitinib intermediates, an application not shared by the [3.1.1]heptane isostere [3].

Quantitative Differentiation Evidence for 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane Over Closest Analogs


Lipophilicity (LogP) Increase vs. Unsubstituted Parent Scaffold

The 1,5-dimethyl substitution on 6-oxa-3-azabicyclo[3.1.0]hexane increases computed lipophilicity by approximately 2.4 logP units compared to the unsubstituted parent scaffold. The parent compound has an XLogP3-AA of -0.7, while a vendor datasheet reports a LogP of 1.7179 for the 1,5-dimethyl analog [1]. This shift from a hydrophilic to a moderately lipophilic compound is critical for achieving sufficient membrane permeability in orally bioavailable drug candidates.

Lipophilicity Drug-likeness CNS Drug Design

Reduced Polar Surface Area (PSA) vs. Unsubstituted Parent Scaffold

The topological polar surface area (TPSA) of 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane is reported as 12.53 Ų, which is approximately half the TPSA of the unsubstituted parent scaffold (24.6 Ų) [1]. A TPSA below 20 Ų is generally associated with high CNS penetration potential, whereas the parent scaffold exceeds this threshold.

Membrane Permeability Polar Surface Area Drug Design

Altered Hydrogen-Bond Donor Capacity vs. Parent Scaffold

The unsubstituted 6-oxa-3-azabicyclo[3.1.0]hexane contains one hydrogen-bond donor (N-H), whereas the 1,5-dimethyl analog is expected to have zero H-bond donors if the amine is tertiary or protected. In the Boc-protected derivative (tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate), the H-bond donor count is 0, while the parent scaffold has 1 H-bond donor [1]. Elimination of the H-bond donor reduces aqueous solubility and P-glycoprotein recognition, potentially improving oral absorption.

Hydrogen Bonding Solubility Receptor Binding

Specific Utility as Upadacitinib Chiral Intermediate Raw Material

Patent CN-114315679-B explicitly describes the use of a 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester derivative as the starting material for the asymmetric synthesis of a chiral intermediate for upadacitinib, a marketed JAK1 inhibitor [1]. The 1,5-dimethyl substitution provides the steric environment necessary for high chiral induction in the asymmetric ring-opening step. This specific application is not claimed for the unsubstituted parent scaffold or the [3.1.1]heptane analog.

JAK Inhibitor Synthesis Chiral Intermediate Process Chemistry

High-Value Application Scenarios for 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane Procurement


CNS-Penetrant Lead Optimization Libraries

The combination of moderate LogP (1.72) and low TPSA (12.53 Ų) positions 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane as an ideal morpholine bioisostere for CNS drug discovery programs [1]. The scaffold meets the TPSA < 20 Ų criterion for CNS penetration that the parent unsubstituted scaffold (TPSA = 24.6 Ų) fails. Medicinal chemistry teams seeking to replace morpholine with a constrained analog to improve brain exposure should select this dimethyl derivative over the unsubstituted core.

JAK Inhibitor Process Development and Intermediate Scale-Up

Based on patent CN-114315679-B, the 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate substructure serves as a key starting material for upadacitinib chiral intermediates [2]. Contract manufacturing organizations and process R&D groups developing alternative synthetic routes to JAK inhibitors should prioritize procurement of the 1,5-dimethyl or N-protected variants of this scaffold, as the geminal dimethyl groups are critical for stereocontrol in the asymmetric ring-opening step.

Physicochemical Property Modulation in Kinase Inhibitor Scaffolds

When incorporated into kinase inhibitor scaffolds, the 1,5-dimethyl substitution reduces H-bond donor count from 1 to 0 (when N-alkylated or N-protected), improving membrane permeability and reducing P-gp efflux susceptibility . This is particularly relevant for type II kinase inhibitors that require high intracellular concentrations. The constrained bicyclic geometry also locks the morpholine oxygen into a defined orientation, reducing entropic penalties upon target binding compared to flexible morpholine.

Quote Request

Request a Quote for 1,5-Dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.